Solifenacin Succinate EP Impurity G

Overview

Description

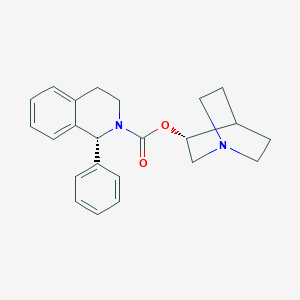

Solifenacin Succinate EP Impurity G is a structurally defined impurity associated with solifenacin succinate, a muscarinic receptor antagonist used to treat overactive bladder. Its chemical identity is (1S,3R,4S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate (1:1) (C23H26N2O2·C4H6O4) with a molecular weight of 362.47 (free base) and 480.56 (succinate salt) . This impurity arises during synthesis or degradation processes and must be controlled to ensure drug safety and efficacy. Regulatory guidelines, such as the European Pharmacopoeia, mandate strict limits (<0.15% w/w) for such impurities .

Preparation Methods

The synthesis of Solifenacin Succinate EP Impurity G involves several steps. One efficient method is the one-pot process, which retains the configuration of the chiral centers of the starting materials. This process involves activating (3R)-quinuclidin-3-ol into a mixed active carbonate derivative by treating it with bis(4-nitrophenyl)carbonate. The subsequent reaction of the active carbonate with an enantiomerically pure amine without using any base at ambient temperature provides enantiomerically pure Solifenacin .

Chemical Reactions Analysis

Solifenacin Succinate EP Impurity G undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of Solifenacin leads to the formation of impurities like Impurity K. Common reagents used in these reactions include cerium(IV) ammonium nitrate in water/acetonitrile as the solvent . The major products formed from these reactions are typically other impurities or degradation products of Solifenacin .

Scientific Research Applications

Solifenacin Succinate EP Impurity G is primarily used in analytical method development and validation. It is crucial for quality control applications in the production of Solifenacin Succinate. This compound is also used in scientific research to study the stability and degradation pathways of Solifenacin Succinate. It helps in ensuring compliance with regulatory standards and safeguarding patient health .

Mechanism of Action

The mechanism of action of Solifenacin Succinate EP Impurity G is not well-documented as it is an impurity rather than an active pharmaceutical ingredient. Solifenacin itself is a competitive muscarinic receptor antagonist with a higher affinity for the M3 subtype. It reduces smooth muscle contraction in the bladder wall, resulting in decreased frequency of micturition, urgency, and episodes of incontinence .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Stereoisomeric Impurities

Solifenacin succinate generates stereoisomeric impurities due to its four chiral centers. Key examples include:

- Impurity H : A diastereomer with (1S,3S)-configuration, differing in the quinuclidine ring stereochemistry .

- Impurities 1–3 : Stereoisomers detected during process development, including (3S,1S)-, (3R,1R)-, and (3S,1R)-configurations .

For example, Impurity H shows negligible pharmacological activity compared to solifenacin .

Oxidation-Derived Impurities

- Impurity K : Formed via oxidation of solifenacin’s quinuclidine ring. Its structure includes an N-oxide group, confirmed by HPLC-MS and synthetic protocols using cerium(IV) ammonium nitrate .

- Impurity 4 : An N-oxide derivative identified in process-related degradation, structurally distinct from Impurity G .

Functional Impact : Oxidation products like Impurity K may exhibit altered solubility or stability, necessitating rigorous control during manufacturing and storage .

Process-Related Impurities

- Impurity F : (1R,3S)-Isomer of solifenacin, synthesized during incomplete stereochemical resolution .

- N-Ethyl Benzophenone Impurity: A byproduct of incomplete esterification during synthesis .

Control Measures : These impurities are monitored using stability-indicating methods, such as HPLC with UV detection at 210–220 nm .

Analytical Methods for Differentiation

Chromatographic Techniques

Critical Observations :

- Impurity G is resolved from other stereoisomers using chiral columns or optimized buffer conditions .

- Oxidation-derived impurities (e.g., K) require MS detection for unambiguous identification due to structural similarities .

Spectroscopic Characterization

Biological Activity

Solifenacin Succinate EP Impurity G, known chemically as (3R)-1-Azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, is an impurity associated with the pharmaceutical compound Solifenacin Succinate. Solifenacin is primarily utilized as a muscarinic antagonist for the treatment of overactive bladder (OAB) and related conditions. The biological activity of this compound is significant for understanding its role in pharmacology and its implications for safety and efficacy in clinical applications.

This compound acts as a competitive antagonist at muscarinic receptors, particularly the M2 and M3 subtypes, which are crucial in regulating bladder function. By blocking these receptors, the compound inhibits acetylcholine-mediated contractions of the detrusor muscle, leading to reduced urinary urgency and frequency.

Key Pharmacological Properties:

- Target Receptors : M2 and M3 muscarinic receptors.

- Primary Action : Reduction of bladder muscle contraction.

- Pharmacokinetics :

- Apparent volume of distribution: 600 L.

- Plasma protein binding: 93–96%.

- Potential to cross the blood-brain barrier.

Chemical Stability and Degradation

The stability of this compound is critical for its effectiveness. Studies indicate that this compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which may lead to the formation of additional impurities. For instance, oxidation can yield impurities like Impurity K, impacting the overall quality of pharmaceutical formulations.

| Reaction Type | Example Reaction | Resulting Impurities |

|---|---|---|

| Oxidation | Cerium(IV) ammonium nitrate in water/acetonitrile | Impurity K |

| Reduction | Hydrogenation processes | Various by-products |

| Substitution | Reaction with electrophiles | New derivatives |

Analytical Methods

The quantification and analysis of this compound are performed using advanced chromatographic techniques. A stability-indicating RP-HPLC method has been validated for simultaneous determination of Solifenacin Succinate and its impurities under various stress conditions (oxidative, thermal, etc.). This method ensures compliance with ICH guidelines regarding specificity, linearity, limit of detection, accuracy, precision, and robustness.

HPLC Method Parameters:

- Column Type : L1 column.

- Mobile Phase : Gradient using phosphate buffer and acetonitrile.

- Detection Wavelength : 225 nm.

- Limit of Quantification : Ranges from 0.135 - 0.221 μg/mL for Solifenacin impurities.

Case Studies

Research has demonstrated the clinical significance of Solifenacin and its impurities in managing OAB symptoms effectively. In a study involving patients with neurogenic detrusor overactivity (NDO), Solifenacin demonstrated significant improvements in urinary frequency and urgency when compared to placebo treatments. The presence of impurities such as this compound was monitored to ensure therapeutic efficacy without adverse effects.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for the identification and quantification of Solifenacin Succinate EP Impurity G in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with gradient elution is the primary method for impurity analysis. Use a C18 column (e.g., Thermo Hypersil ODS) with a mobile phase of 0.02 mol/L KH₂PO₄ (adjusted to pH 3.0 with triethylamine) and acetonitrile. Set the flow rate to 1.2 mL/min, detection wavelength to 210 nm, and column temperature to 40°C. Quantify Impurity G using relative retention times and correction factors derived from slope ratios of calibration curves (as demonstrated for impurities A–L in related studies) . Validate the method per ICH guidelines, ensuring specificity, linearity (e.g., 0.02–0.75 μg/mL), and precision (RSD <5%) . For structural confirmation, pair HPLC with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) to characterize fragmentation patterns and molecular structure .

Q. How can researchers establish correction factors for this compound using HPLC methods?

- Methodological Answer :

Prepare calibration curves for both Solifenacin Succinate and Impurity G using reference standards. Calculate the correction factor (CF) as the ratio of the slopes of their linear regression equations:

For example, in analogous studies, correction factors for impurities A–L ranged from 0.40 to 1.23 . Validate CFs across three concentration levels, ensuring intra-day and inter-day precision (RSD <5%). Use these factors to adjust impurity quantitation in sample analyses, accounting for differences in detector response .

Advanced Research Questions

Q. What experimental strategies are effective in determining the degradation pathways leading to the formation of this compound under stress conditions?

- Methodological Answer : Conduct forced degradation studies under ICH-recommended stress conditions:

- Oxidative : Expose to 3% H₂O₂ at 80°C for 24 hours.

- Acidic/alkaline : Treat with 0.1M HCl or NaOH at 60°C for 6 hours.

- Photolytic : Use UV light (e.g., 1.2 million lux-hours) and monitor degradation over 10 days.

- Thermal : Incubate at 80°C for 72 hours.

Analyze samples post-stress using HPLC-MS to identify degradation products. Compare retention times and MS/MS spectra with synthesized Impurity G standards. Quantify degradation kinetics using Arrhenius plots for thermal stability assessment .

Q. How can discrepancies in impurity profile data across different studies on this compound be systematically analyzed and resolved?

- Methodological Answer :

- Step 1 : Compare chromatographic conditions (e.g., column type, gradient program) and sample preparation protocols (e.g., extraction solvents, dilution factors) across studies. Variability in mobile phase pH or column temperature can alter impurity retention .

- Step 2 : Validate reference standards for Impurity G using orthogonal techniques (e.g., NMR for structural confirmation, differential scanning calorimetry for purity). Discrepancies may arise from non-identical reference materials .

- Step 3 : Perform spiking experiments by adding Impurity G to Solifenacin Succinate samples and quantify recovery rates (target: 90–110%). If recovery is inconsistent, re-optimize the method .

- Step 4 : Conduct inter-laboratory studies to assess reproducibility, using harmonized protocols from pharmacopeial guidelines (e.g., USP, EP) .

Q. What strategies are recommended for synthesizing and characterizing this compound for use as a reference standard?

- Methodological Answer :

- Synthesis : Design a synthetic route based on the parent drug’s structure. For example, ethyl (S)-1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate (a related impurity) is synthesized via esterification of the parent compound under acidic conditions .

- Purification : Use preparative HPLC with a C18 column and acetonitrile/water mobile phase. Monitor purity (>98%) using analytical HPLC .

- Characterization : Perform ¹H-NMR, ¹³C-NMR, and high-resolution MS to confirm structure. Include infrared spectroscopy (IR) for functional group verification. For quantification, establish a mass balance with the parent drug using validated HPLC methods .

Properties

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOUYBDGKBSUES-FCHUYYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740780-79-4 | |

| Record name | (1R,3'R)-Solifenacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740780794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,3'R)-SOLIFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6P2J8CQ79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.